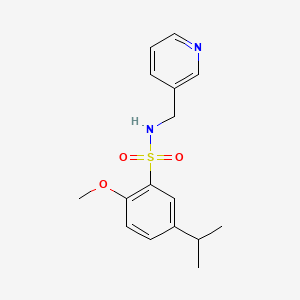
5-isopropyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-isopropyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide (also known as JNJ-10229570) is a small molecule inhibitor that has been studied for its potential use in treating various diseases. This compound was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
Mécanisme D'action
JNJ-10229570 works by binding to the TRPV1 protein and inhibiting its activity. This leads to a decrease in the perception of pain and inflammation, making it a potentially useful therapeutic agent.
Biochemical and Physiological Effects:
Studies have shown that JNJ-10229570 can reduce pain and inflammation in animal models, indicating that it may have therapeutic potential in humans. Additionally, this compound has been shown to have minimal toxicity, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of JNJ-10229570 is its specificity for the TRPV1 protein, which makes it a useful tool for studying the role of this protein in various biological processes. However, one limitation is that it may not be effective in all cases, as there may be other factors involved in pain and inflammation that are not affected by this compound.
Orientations Futures
There are several potential future directions for research on JNJ-10229570. One area of interest is the development of more potent and specific inhibitors of TRPV1, which may have greater therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, and to identify potential side effects or interactions with other drugs. Finally, JNJ-10229570 may also have potential applications in other areas of research, such as neuroscience or immunology.
Méthodes De Synthèse
The synthesis of JNJ-10229570 involves several steps, including the reaction of 2-methoxybenzenesulfonyl chloride with isopropylamine, followed by the addition of 3-pyridinemethanamine. The resulting compound is then purified through a series of chromatography steps to obtain the final product.
Applications De Recherche Scientifique
JNJ-10229570 has been studied for its potential use in treating a variety of diseases, including cancer, inflammation, and pain. In particular, this compound has been shown to inhibit the activity of a protein called TRPV1, which is involved in the perception of pain and inflammation.
Propriétés
IUPAC Name |
2-methoxy-5-propan-2-yl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-12(2)14-6-7-15(21-3)16(9-14)22(19,20)18-11-13-5-4-8-17-10-13/h4-10,12,18H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLLFFCZNDTKBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

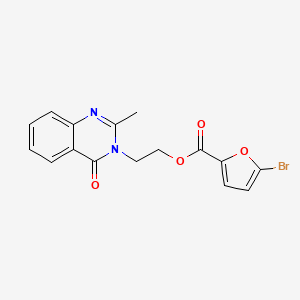
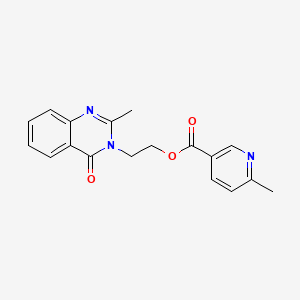
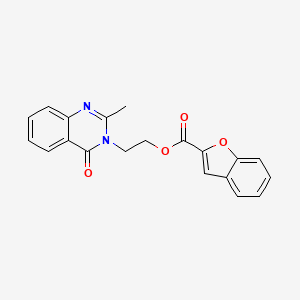
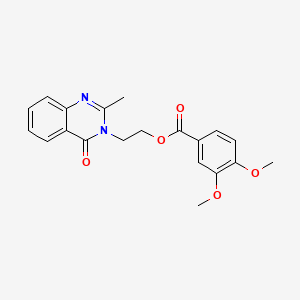
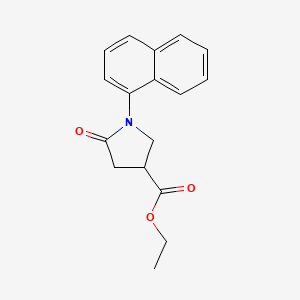
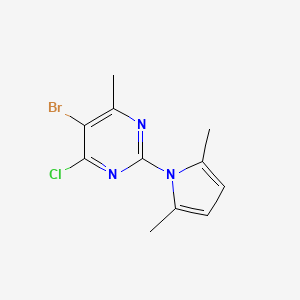
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604153.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604154.png)
![3-(2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B604156.png)
![4-(2-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B604157.png)
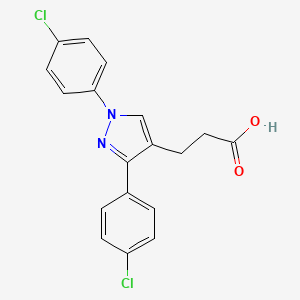
![1-[(4-Methylphenyl)sulfonyl]-4-(1-piperazinyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B604160.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(4-morpholinyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B604161.png)
![4-{5-[(2-oxotetrahydro-3-furanyl)sulfanyl]-1H-tetraazol-1-yl}benzoic acid](/img/structure/B604163.png)